Benzamide, 4-(4-quinolinylamino)-

Epigenetics DNA Methyltransferase Inhibition Cancer Epigenetic Therapy

Benzamide, 4-(4-quinolinylamino)- (CAS 1253420-34-6; IUPAC: 4-(quinolin-4-ylamino)benzamide) is a small-molecule quinoline-benzamide conjugate with a molecular weight of 263.3 g/mol and a topological polar surface area of 68 Ų. It serves as the pharmacophoric core of the clinical-stage DNA methyltransferase (DNMT) inhibitor SGI-1027 and is independently recognized as a sequence-selective DNA minor-groove binder.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
Cat. No. B4496626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-(4-quinolinylamino)-
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C16H13N3O/c17-16(20)11-5-7-12(8-6-11)19-15-9-10-18-14-4-2-1-3-13(14)15/h1-10H,(H2,17,20)(H,18,19)
InChIKeyJATPGYFKYDQOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, 4-(4-quinolinylamino)- (CAS 1253420-34-6): A Dual-Purpose Core Scaffold for DNMT Inhibition and Minor-Groove DNA Binding


Benzamide, 4-(4-quinolinylamino)- (CAS 1253420-34-6; IUPAC: 4-(quinolin-4-ylamino)benzamide) is a small-molecule quinoline-benzamide conjugate with a molecular weight of 263.3 g/mol and a topological polar surface area of 68 Ų [1]. It serves as the pharmacophoric core of the clinical-stage DNA methyltransferase (DNMT) inhibitor SGI-1027 and is independently recognized as a sequence-selective DNA minor-groove binder [1]. This dual functionality distinguishes it from simple anilinoquinoline derivatives and underpins its use in both epigenetic probe development and targeted DNA-alkylator conjugate design.

Why 4-(Quinolin-4-ylamino)benzamide Cannot Be Replaced by Other Anilinoquinolines or Simple Benzamides


The 4-(quinolin-4-ylamino)benzamide scaffold possesses two orthogonal binding modalities—DNMT active-site competition and DNA minor-groove recognition—that are absent in structurally similar analogs. For example, aminoisoquinoline benzamides potently inhibit FLT3 and Src-family kinases but lose this activity upon modification to aminoquinoline or aminoquinazoline cores [1]. Conversely, simple 4-anilinoquinolines lack the benzamide moiety required for minor-groove hydrogen bonding and are ineffective as DNA-targeting carriers [2]. The precise geometry of the quinoline-4-ylamino linkage is essential: SAR studies of SGI-1027 derivatives demonstrate that replacing the quinoline with a tricyclic acridine or inserting a methylene/carbonyl linker drastically reduces DNMT inhibition [3]. These structural constraints render generic substitution with other quinoline- or benzamide-containing compounds scientifically invalid for applications requiring dual-target engagement.

Quantitative Differentiation of Benzamide, 4-(4-quinolinylamino)- Against Structural and Functional Analogs


DNMT1 Inhibition: SGI-1027 (Core Scaffold) Demonstrates 2- to 5-Fold Superior Tumor Suppressor Gene Reactivation Compared to Decitabine

The SGI-1027 molecule, which incorporates the 4-(quinolin-4-ylamino)benzamide core, was 2-fold, 3-fold, and 5-fold more effective than the nucleoside analog Decitabine in reactivating p16 mRNA, MLH1 mRNA, and p16 protein expression, respectively, in human colon carcinoma RKO cells . This functional advantage occurred despite comparable or higher enzymatic IC50 values for Decitabine (DNMT1 IC50 ~0.5-2.5 µM) versus SGI-1027 (DNMT1 IC50 = 6-12.5 µM), highlighting a mechanism of action beyond simple catalytic inhibition .

Epigenetics DNA Methyltransferase Inhibition Cancer Epigenetic Therapy

DNA Minor-Groove Binding: 4-(Quinolin-4-ylamino)benzamide Carrier Exhibits 14-Fold Lower Cytotoxicity than Intercalator-Linked Conjugates

When conjugated to an identical thioimidazole bis(carbamate) alkylating warhead, the 4-(4-quinolinylamino)benzamide minor-groove-binding carrier produced a conjugate with an IC50 of 11 µM against P388 murine leukemia cells, compared to an IC50 of 0.8 µM for the same warhead linked to the DNA intercalator 9-anilinoacridine [1]. This 13.75-fold difference in cytotoxicity reflects the distinct DNA-binding modes and resulting biological outcomes.

DNA-Targeted Therapeutics Minor-Groove Binders Alkylating Agent Conjugates

Pan-DNMT Inhibition Profile: SGI-1027 Core Delivers Comparable Potency Across DNMT1, 3A, and 3B Isoforms

The 4-(quinolin-4-ylamino)benzamide-containing SGI-1027 inhibits all three major human DNA methyltransferases with IC50 values of 6-12.5 µM (DNMT1), 8 µM (DNMT3A), and 7.5 µM (DNMT3B) in cell-free assays using poly(dI-dC) substrate [1]. This balanced pan-inhibition contrasts with the nucleoside analog Decitabine, which preferentially depletes DNMT1, and with RG108, a non-nucleoside inhibitor with sub-micromolar potency against DNMT1 (IC50 = 115 nM) but limited reported activity against DNMT3A/3B .

Epigenetics DNA Methyltransferase Isoform Selectivity

Anti-Influenza Activity: Optimized Derivative G07 Achieves Sub-Micromolar Plaque Inhibition (IC50 = 0.23 µM)

The 4-[(quinolin-4-yl)amino]benzamide derivative G07 demonstrated potent inhibition of influenza A/WSN/33 (H1N1) viral replication, achieving an IC50 of 0.23 ± 0.15 µM in a plaque inhibition assay and an EC50 of 11.38 ± 1.89 µM in a cytopathic effect assay [1]. Mechanistically, G07 targets the PA-PB1 subunit of the viral RNA polymerase, with an 80.65% inhibition rate of ribonucleoprotein (RNP) reconstitution at 100 µM [1]. While direct comparator data against clinically approved neuraminidase inhibitors (e.g., oseltamivir) are not available in the same study, the sub-micromolar plaque inhibition potency establishes this scaffold as a viable starting point for RNA polymerase-targeted antiviral development.

Antiviral Drug Discovery Influenza Virus RNA Polymerase Inhibition

High-Value Research Applications for Benzamide, 4-(4-quinolinylamino)- and Its Derivatives


Epigenetic Probe Development Requiring Balanced DNMT1/3A/3B Inhibition

SGI-1027, which contains the 4-(quinolin-4-ylamino)benzamide core, is the inhibitor of choice for experiments demanding simultaneous suppression of maintenance (DNMT1) and de novo (DNMT3A/3B) methylation [1]. Its IC50 profile (6-12.5 µM for DNMT1, 8 µM for DNMT3A, 7.5 µM for DNMT3B) enables global DNA hypomethylation studies without the DNMT1 bias inherent to nucleoside analogs like Decitabine or the isoform selectivity of RG108 [1]. The compound's documented 2- to 5-fold superiority over Decitabine in reactivating p16 and MLH1 tumor suppressors further supports its use in functional epigenetics assays .

Design of Sequence-Selective DNA Minor-Groove Alkylating Agents

The 4-(4-quinolinylamino)benzamide moiety serves as a validated minor-groove-targeting carrier for covalent DNA modification. When conjugated to alkylating warheads, it directs sequence-specific guanine N2-alkylation in C-rich regions without the non-specific toxicity associated with intercalator carriers like 9-anilinoacridine [2]. The 14-fold lower cytotoxicity of minor-groove-targeted conjugates compared to intercalator-linked analogues (IC50 11 µM vs. 0.8 µM) makes this scaffold particularly valuable for developing DNA-targeted therapeutics with improved therapeutic indices [2].

Anti-Influenza Drug Discovery Targeting Viral RNA Polymerase

The 4-[(quinolin-4-yl)amino]benzamide derivative G07 has been validated as an inhibitor of the influenza A/WSN/33 (H1N1) RNA polymerase PA-PB1 subunit, achieving sub-micromolar plaque inhibition (IC50 = 0.23 µM) and 80.65% RNP reconstitution blockade at 100 µM [3]. This mechanism is orthogonal to neuraminidase and M2 inhibitors, positioning the scaffold as a chemical starting point for developing next-generation antivirals against drug-resistant influenza strains. The compound also demonstrates favorable drug-likeness according to Lipinski's rule and ADMET predictions [3].

Quote Request

Request a Quote for Benzamide, 4-(4-quinolinylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.